3-Methylbenzofuran-5-carboxylic acid
Overview
Description
3-Methylbenzofuran-5-carboxylic acid, also known as MBFCA, is a benzofuran carboxylic acid derivative . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in acetonitrile at 20°C. Methyl 2-bromoacetate is added to 3-acetyl-4-hydroxybenzoic acid and potassium carbonate in a 70 ml acetonitrile solution, and the mixture is stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a methyl group at the 3rd position and a carboxylic acid group at the 5th position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-acetyl-4-hydroxybenzoic acid with methyl 2-bromoacetate in the presence of potassium carbonate .Physical and Chemical Properties Analysis
This compound has a boiling point of 346ºC at 760 mmHg and a density of 1.303g/cm3 .Scientific Research Applications
Synthesis Techniques and Molecular Structure
- 3-Methylbenzofuran-5-carboxylic acid is synthesized from related compounds, exemplified by the synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid from 3,5-dihydroxybenzoate through direct thermal cyclization and base-catalyzed hydrolysis. This process is elucidated using NMR techniques, ESI-MS, FT-IR, and X-ray diffraction (Mori et al., 2020).
Antimicrobial Activity
- Novel derivatives of 3-methylbenzofuran, synthesized using 3-methylbenzofuran-2-carbohydrazide, have shown significant antimicrobial activity against various fungal and bacterial species. This includes the testing of their minimum inhibitory concentration against these organisms (Abdel‐Aziz et al., 2009).
Optical Properties
- Research into 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid has been conducted. These compounds exhibit varying UV-vis absorption and fluorescence spectral characteristics depending on the substituents, offering insights into the optical properties of 3-methylbenzofuran derivatives (Jiang et al., 2012).
Role in Synthetic Chemistry
- 3-Methylbenzofuran derivatives are utilized as intermediates in synthetic chemistry. For instance, lithium 3-lithiobenzofuran-2-carboxylate derived from 3-methylbenzofuran-2-carboxylic acid is used as a stable intermediate for synthesizing a range of 3-substituted benzofuran-2-carboxylic acids, demonstrating its utility in organic synthesis (Buttery et al., 1985).
Antiproliferative Agents
- Benzofuran-based carboxylic acids, similar in structure to this compound, have been explored as inhibitors of cancer-related enzymes and as potential antiproliferative agents against breast cancer. These compounds show promising results in inhibiting cancer cell growth and inducing apoptosis (Eldehna et al., 2020).
Mechanism of Action
Target of Action
3-Methylbenzofuran-5-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds, including this compound, are known to affect various biochemical pathways due to their broad range of biological activities
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
3-Methylbenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in gene expression profiles. Additionally, the compound affects cellular metabolism by inhibiting specific metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme conformation and activity. This interaction can result in the inhibition of enzyme activity, thereby affecting downstream metabolic processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound has been shown to result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate metabolic pathways effectively. At higher doses, it may cause adverse effects such as enzyme inhibition, metabolic imbalances, and toxicity. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as aminotransferases and dehydrogenases, affecting the flux of metabolites through these pathways. The compound’s influence on metabolic pathways can lead to changes in metabolite levels and overall cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within cells can affect its activity and function, as it may interact with different biomolecules in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, nucleus, or cytoplasm, through targeting signals or post-translational modifications. Its localization within these compartments allows it to interact with relevant biomolecules and exert its biochemical effects .
Properties
IUPAC Name |
3-methyl-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCSXAZTJXZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628619 | |
Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501892-99-5 | |
Record name | 3-Methyl-5-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501892-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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